Regioisomeric Purity: Structured Distinction from 3-Methyl-4-nitro Analog
The primary differentiation for 1-isopropyl-4-methyl-3-nitro-1H-pyrazole is its exact atomic arrangement versus its nearest analog, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (CAS 1172475-45-4). The target compound has the nitro group at the 3-position and the methyl group at the 4-position, leading to a predicted complexity of 178 and a topological polar surface area (TPSA) of 74.5 Ų . The analog, with reversed substituents, exhibits a different InChI Key and theoretically altered electronic properties, which is critical for binding interactions where the nitro group's position is a pharmacophoric requirement .
| Evidence Dimension | Molecular Structure (Positional Isomerism) |
|---|---|
| Target Compound Data | Nitro at C3, Methyl at C4; TPSA: 74.5 Ų; Complexity: 178 |
| Comparator Or Baseline | 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole (Nitro at C4, Methyl at C3) |
| Quantified Difference | Regioisomeric difference (substituent position swap); InChI Key mismatch. Exact quantitative structural data for comparator not provided in source but inherently different. |
| Conditions | Structural analysis based on CAS records and cheminformatics predictions [REFS-1, REFS-2] |
Why This Matters
For reactions requiring a nitro group specifically at the 3-position for subsequent reduction or further functionalization, the 3-methyl-4-nitro isomer will fail, making regioisomeric purity a procurement necessity.
